

2-Bromo-6-(1,1-difluoroethyl)pyridine CAS number

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Compound of Interest

Compound Name: 2-Bromo-6-(1,1-difluoroethyl)pyridine

Cat. No.: B1373152

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An In-depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of **2-Bromo-6-(1,1-difluoroethyl)pyridine**, a key building block in modern medicinal and agrochemical research. The document details its physicochemical properties, offers an in-depth analysis of its synthesis with a validated experimental protocol, and explores its strategic applications in drug discovery. Emphasis is placed on the mechanistic rationale behind its use and the practical considerations for its handling and characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Compound Identification and Properties

2-Bromo-6-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom and a difluoroethyl group at the 2 and 6 positions, respectively. This unique substitution pattern makes it a highly valuable intermediate for introducing the difluoroethyl moiety—a group known to enhance metabolic stability and modulate physicochemical properties—into target molecules. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.

Key Physicochemical Data

The fundamental properties of **2-Bromo-6-(1,1-difluoroethyl)pyridine** are summarized below. These values are critical for planning reactions, purification, and storage.

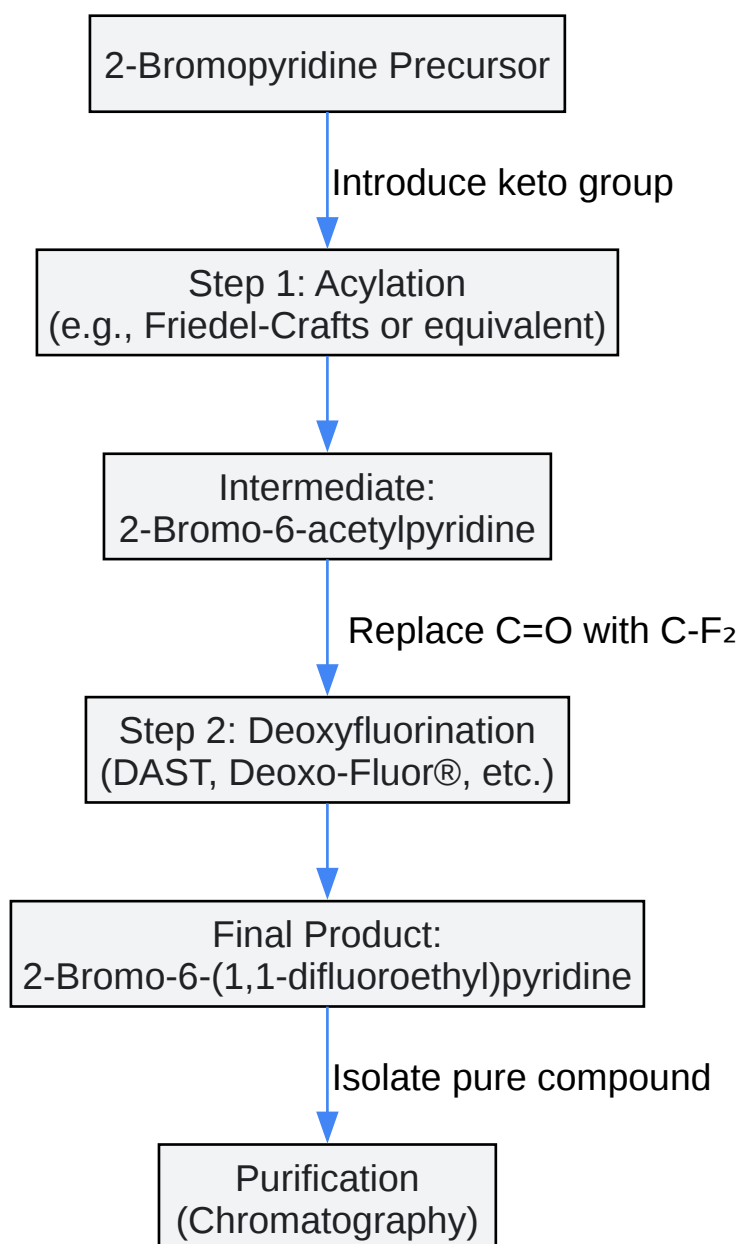
Property	Value	Source(s)
CAS Number	1211535-69-1	[1]
Molecular Formula	C ₇ H ₆ BrF ₂ N	[2]
Molecular Weight	222.03 g/mol	[2][3]
Appearance	Colorless to light yellow oil	[1]
Boiling Point	209.6 ± 35.0 °C (Predicted)	[1]
Density	1.548 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-1.28 ± 0.12 (Predicted)	[1]
Storage	2-8°C, sealed storage, away from moisture and light	[1]

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-6-(1,1-difluoroethyl)pyridine** is not trivial and leverages modern fluorination chemistry. While multiple proprietary routes exist, a common conceptual pathway involves the modification of a pre-existing pyridine core. The strategic introduction of the 1,1-difluoroethyl group is the key challenge.

Conceptual Synthesis Workflow

The following diagram illustrates a logical, multi-step approach for the synthesis, starting from a common precursor like 2-bromopyridine. This workflow highlights the critical transformations required.



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Caption: Conceptual workflow for the synthesis of the target compound.

Expert Rationale: The choice of a deoxyfluorination agent in Step 2 is critical. Reagents like DAST (Diethylaminosulfur trifluoride) are effective but require careful handling due to their thermal instability and hazardous byproducts. The reaction mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the geminal difluoride. This transformation is pivotal as the 1,1-

difluoroethyl group acts as a lipophilic bioisostere of a hydroxyl or thiol group, significantly improving a drug candidate's metabolic profile.[4]

Detailed Experimental Protocol: Deoxyfluorination of 2-Bromo-6-acetylpyridine

This protocol is a representative example and must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

- **Preparation:** In a fume hood, add 2-bromo-6-acetylpyridine (1.0 eq) to a dry, inert-atmosphere flask containing anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution. **Causality Note:** Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions or decomposition of the DAST reagent.
- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO_3) at 0°C. **Trustworthiness Note:** This step neutralizes the acidic byproducts and unreacted reagent. It must be done slowly to manage gas evolution.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure **2-Bromo-6-(1,1-difluoroethyl)pyridine**.

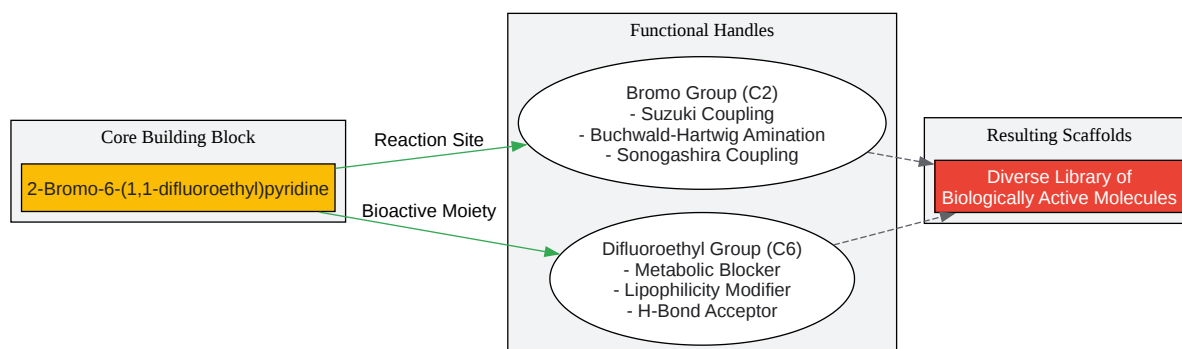
Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[5][6]} The title compound is particularly valuable due to its dual functionality.

- **Metabolic Stability:** The difluoroethyl group enhances metabolic stability by blocking oxidative metabolism at the benzylic position, a common liability for many drug candidates. This C-F bond is significantly stronger than a C-H bond.
- **Modulation of Physicochemical Properties:** Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen and influence the molecule's overall lipophilicity and binding affinity to protein targets.^[7]
- **Synthetic Handle for Diversification:** The bromine at the 2-position is a prime site for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).^[8]

Logical Role in Medicinal Chemistry

The diagram below illustrates the strategic utility of **2-Bromo-6-(1,1-difluoroethyl)pyridine** as a versatile building block.



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Caption: Strategic utility in library synthesis for drug discovery.

Safety, Handling, and Storage

Proper handling of **2-Bromo-6-(1,1-difluoroethyl)pyridine** is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds provides a strong basis for hazard assessment. Related compounds like 2-bromo-6-(trifluoromethyl)pyridine are classified as acutely toxic if swallowed and cause skin and eye irritation.

Mandatory Safety Protocols

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^{[9][10]} Eyewash stations and safety showers must be readily accessible.^[9]

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11]
Wash hands thoroughly after handling and before breaks.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended (2-8°C).[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

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